N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, methoxy groups, and a pyrimidoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-28-11-4-5-14-12(6-11)19-20(26-14)21(24-10-23-19)31-9-18(27)25-15-7-13(22)16(29-2)8-17(15)30-3/h4-8,10,26H,9H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNNAWEYBEKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the chloro and methoxy groups on the phenyl ring, followed by the attachment of the sulfanylacetamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro or methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic systems.
Material Science:
Biology:
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interactions: Research into its interactions with proteins could provide insights into its biological activity.
Medicine:
Drug Development:
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.
Pharmaceuticals: Use as an intermediate in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide: shares structural similarities with other pyrimidoindole derivatives, which may also exhibit biological activity.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure, used as a plasticizer.
Uniqueness:
- The presence of both the pyrimidoindole core and the sulfanylacetamide moiety makes this compound unique compared to other similar compounds. This unique structure could confer specific biological or chemical properties that are not observed in other compounds.
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to elucidate its therapeutic potential.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 472.9 g/mol. It features a complex structure that includes a chloro-substituted phenyl group and a pyrimidoindole moiety, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O4S |
| Molecular Weight | 472.9 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to inhibit receptor tyrosine kinase (RTK) signaling pathways, which play a critical role in cancer progression and angiogenesis. Studies have shown that compounds with similar structures exhibit potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator in tumor angiogenesis and metastasis .
Key Mechanisms:
- Inhibition of VEGFR-2 : The compound acts as an ATP-competitive inhibitor, effectively blocking the signaling pathways that promote tumor growth.
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : There is evidence indicating that the compound can cause cell cycle arrest at the S phase, preventing cancer cell proliferation .
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 4.2 | Significant cytotoxicity |
| A549 (Lung Cancer) | 26 | Moderate growth inhibition |
| NCI-H460 (Lung Cancer) | 0.71 | High autophagy induction |
These results indicate that the compound exhibits promising anticancer activity, particularly against breast and lung cancer cell lines.
Case Studies
- Study on MCF7 Cells : A study investigating the effects of this compound on MCF7 cells revealed an IC50 value of 4.2 µM. This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .
- Research on A549 Cells : Another investigation focused on A549 lung cancer cells demonstrated an IC50 value of 26 µM, suggesting moderate efficacy in inhibiting cell proliferation . The study also noted that higher concentrations led to increased apoptosis rates.
- Mechanistic Insights : Further analysis indicated that the compound could induce autophagy in NCI-H460 cells at an IC50 value of 0.71 µM, suggesting a dual mechanism involving both apoptosis and autophagy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
